molecular formula C14H9N3O3 B325420 N-(3-cyanophenyl)-4-nitrobenzamide

N-(3-cyanophenyl)-4-nitrobenzamide

Cat. No.: B325420
M. Wt: 267.24 g/mol
InChI Key: YWCQLKFTKGNJPQ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a 4-nitrobenzoyl group linked to a 3-cyanophenylamine moiety. The compound combines two pharmacologically significant groups:

  • Nitro group: Known for its electron-withdrawing properties, it enhances electrophilic reactivity and influences bioactivity, including antimicrobial, antitumor, and anticonvulsant effects .

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-2-1-3-12(8-10)16-14(18)11-4-6-13(7-5-11)17(19)20/h1-8H,(H,16,18)

InChI Key

YWCQLKFTKGNJPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the phenyl ring significantly impacts electronic distribution, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Weight LogP* (Predicted) Key Electronic Effect
N-(3-cyanophenyl)-4-nitrobenzamide 3-CN 283.25 ~2.1 Strong electron withdrawal, polar
N-(2,6-dimethylphenyl)-4-nitrobenzamide 2,6-diCH3 286.29 ~3.5 Electron donation, hydrophobic
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Cl (phenethyl) 290.70 ~3.8 Moderate electron withdrawal
N-(2,2-diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl 347.18 ~5.2 Bulky, lipophilic

*LogP values estimated using fragment-based methods.

  • Electron-withdrawing groups (e.g., -CN, -NO₂): Increase polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors .
  • Electron-donating groups (e.g., -CH₃) : Reduce solubility but improve membrane permeability due to hydrophobicity .

Pharmacological Activity

Table 2: Reported Bioactivities of Analogues
Compound Name Bioactivity (Model) ED50/TD50/PI* Mechanism Notes
N-(2,6-dimethylphenyl)-4-nitrobenzamide Anticonvulsant (MES test in mice) ED50 = 31.8 µM/kg, PI = 5.2 Blocks voltage-gated sodium channels
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide Not reported N/A Hypothesized antimicrobial activity
N-(2,2-diphenylethyl)-4-nitrobenzamide Bioactive fragment ions observed N/A Potential DNA intercalation

*PI = Protective Index (TD50/ED50).

  • Anticonvulsant Activity: Methyl and chloro substituents at ortho/meta positions enhance potency, likely due to steric effects that optimize target binding . The 3-cyano group may similarly improve affinity but with altered pharmacokinetics due to higher polarity.
  • Mutagenicity Risks : Nitro groups can form DNA-reactive metabolites, but substituents like -CN may mitigate this by altering metabolic pathways .

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